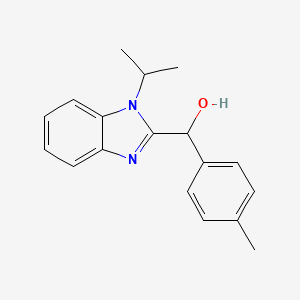![molecular formula C16H18FNO B5203767 (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 3-FPM, is a synthetic compound that belongs to the phenethylamine class. It is a research chemical that is used in scientific studies to understand its mechanism of action and its potential applications. The chemical structure of 3-FPM is similar to other phenethylamines, such as amphetamines and cathinones, which are known to have psychoactive effects. However, the exact effects of 3-FPM on the human body are not fully understood.
Mécanisme D'action
The exact mechanism of action of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine may enhance cognitive function and improve alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are not fully understood. However, it has been shown to have stimulant effects, similar to amphetamines. It may also increase heart rate, blood pressure, and body temperature. More research is needed to fully understand the effects of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in laboratory experiments include its availability, low cost, and similarity to other psychoactive substances. It can be used as a substitute for other stimulants, such as amphetamines, in studies investigating the effects of these substances on the brain. However, the limitations of using (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include its lack of research on its long-term effects and potential toxicity. It is also not approved for human consumption and is only intended for research purposes.
Orientations Futures
There are several future directions for research on (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. These include:
1. Investigating its potential use in treating neurological disorders, such as ADHD and depression.
2. Studying its long-term effects on the human body and potential toxicity.
3. Developing new synthetic compounds based on the structure of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine for potential use in medicine.
4. Investigating its potential as a performance-enhancing drug in sports.
5. Studying its effects on the brain and its potential for abuse.
Conclusion:
In conclusion, (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that belongs to the phenethylamine class. It has been used in scientific studies to investigate its potential as a psychoactive substance and its effects on the human body. The exact mechanism of action and long-term effects of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are not fully understood, and more research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 3-fluorophenylacetone with 4-methoxyphenyl-2-propanone in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using various techniques, such as recrystallization and chromatography. The synthesis of (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a complex process that requires specialized equipment and knowledge of organic chemistry.
Applications De Recherche Scientifique
(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used in scientific studies to investigate its potential as a psychoactive substance. It has been shown to have stimulant effects, similar to amphetamines, and has been used as a substitute for other stimulants in laboratory experiments. (3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
Propriétés
IUPAC Name |
3-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-15-5-3-4-14(17)11-15)10-13-6-8-16(19-2)9-7-13/h3-9,11-12,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOKSZGDZLLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)

![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)


![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)

![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)
![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
